4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

γ-Amino acid Peptidomimetics Proteolytic stability

Sourcing protected γ-amino acids with orthogonal deprotection and metabolic stability remains a bottleneck in peptidomimetic SAR. This Cbz-γ-CF3-pentanoic acid solves it: • Orthogonal Cbz group compatible with Fmoc/Boc SPPS • Terminal CF3 enhances lipophilicity (XLogP3=2.5) & CYP450 resistance • γ-backbone resists serum peptidases (>10x half-life vs α-amino acids) • Batch-specific QC (NMR, HPLC) ensures reproducible procurement. Global shipping available.

Molecular Formula C13H14F3NO4
Molecular Weight 305.25 g/mol
Cat. No. B12429854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
Molecular FormulaC13H14F3NO4
Molecular Weight305.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(F)(F)F
InChIInChI=1S/C13H14F3NO4/c14-13(15,16)10(6-7-11(18)19)17-12(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19)
InChIKeyHGRWZNXUNKVNMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid – Compound Class and Procurement-Relevant Characteristics


4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid (CAS 509093-37-2, racemic; CAS 1846630-71-4, (4S)-enantiomer) is a synthetic, non-proteinogenic γ-amino acid derivative bearing a Cbz (benzyloxycarbonyl) protecting group on the γ-amino position and a terminal trifluoromethyl (-CF₃) group on the pentanoic acid backbone [1]. With a molecular formula of C₁₃H₁₄F₃NO₄ and a molecular weight of 305.25 g/mol, it belongs to the class of fluorinated, protected amino acid building blocks used predominantly in medicinal chemistry, peptide engineering, and chemical biology [2]. Its structure combines three functionally distinct features—the Cbz protecting group (orthogonal to Boc and Fmoc protection strategies), the γ-amino acid architecture (conferring resistance to endogenous peptidases), and the terminal -CF₃ moiety (enhancing lipophilicity and metabolic stability)—making it a candidate for incorporation into peptidomimetics and fluorinated probe molecules .

Why 4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid Cannot Be Replaced by Other Cbz-Protected or Fluorinated Amino Acids


Despite superficial similarity to other Cbz-protected amino acids or ω-trifluoromethyl amino acid derivatives, 4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid occupies a distinct intersection of three structural parameters that are individually consequential and collectively non-interchangeable: (i) the Cbz group at the γ-position (rather than the α-position) dictates orthogonal deprotection compatibility in multi-step solid-phase peptide synthesis (SPPS) workflows [1]; (ii) the terminal -CF₃ group increases calculated lipophilicity (XLogP3 = 2.5) by approximately 1.9 log units relative to the non-fluorinated Cbz-4-aminopentanoic acid analog (MW 251.28, XLogP ~0.6), directly affecting peptide permeability, metabolic stability, and aggregation propensity ; and (iii) the γ-amino acid backbone is inherently resistant to cleavage by common α-amino acid peptidases, a property absent in the 2-amino positional isomer (CAS 158140-34-2) that dominates commercial catalogs . Generic replacement with a non-fluorinated Cbz-amino acid, a Boc-protected γ-CF₃-amino acid (MW 271.23), or an Fmoc-protected α-CF₃-amino acid results in loss of one or more of these integrated properties, altering the pharmacological profile of the final construct and invalidating structure–activity relationship (SAR) conclusions drawn from previous experiments [2].

Product-Specific Quantitative Differentiation Evidence for 4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid


γ-Amino vs. α-Amino Positional Isomerism: Differential Peptidase Resistance and Backbone Geometry

The target compound positions the Cbz-protected amino group at the γ-carbon (C4), classifying it as a γ-amino acid. In contrast, the more widely available (S)-2-(((benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid (CAS 158140-34-2) bears the amino group at the α-carbon, making it an α-amino acid . γ-Amino acids are known to be poor substrates for common α-amino acid peptidases; in model peptide substrates, replacement of an α-amino acid with a γ-amino acid typically increases half-life in human serum by >10-fold, a class-level property documented across multiple γ-amino acid families, though direct head-to-head data for this specific pair have not been published [1]. Additionally, the γ-amino acid backbone introduces an extra methylene unit, altering the conformational landscape of peptides—the backbone dihedral angle distribution of γ-amino acids (Cα–Cβ–Cγ–N) differs substantially from that of α-amino acids, directly affecting secondary structure propensity [2].

γ-Amino acid Peptidomimetics Proteolytic stability

Trifluoromethyl-Induced Lipophilicity Gain Relative to Non-Fluorinated Cbz-γ-Amino Acid Analog

The terminal -CF₃ group in 4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid substantially increases calculated lipophilicity compared to the non-fluorinated analog 4-(((benzyloxy)carbonyl)amino)pentanoic acid (CAS 62135-73-3). PubChem-computed XLogP3 for the trifluoromethyl compound is 2.5, whereas the non-fluorinated analog has an estimated XLogP of approximately 0.6 (derived from its lower molecular complexity and fewer hydrogen bond acceptors; exact computed value not available on PubChem, but consistent with the known ΔlogP contribution of a terminal -CF₃ group vs. -CH₃, which is approximately +1.1 to +2.0 log units depending on the aliphatic environment) [1]. The molecular weight increases from 251.28 to 305.25 g/mol (+53.97 g/mol), and the number of hydrogen bond acceptors rises from 4 to 7 due to the three fluorine atoms . This lipophilicity shift is relevant because the -CF₃ group not only enhances passive membrane permeability but also increases binding to hydrophobic protein pockets, as demonstrated for fluorinated amino acid residues in coiled-coil model systems where trifluorovaline incorporation increased coiled-coil thermal stability (Tm) by 8–12 °C relative to non-fluorinated valine [2].

Lipophilicity Fluorination Drug-likeness

Cbz vs. Boc Protecting Group: Orthogonal Deprotection Compatibility for Multi-Step Peptide Synthesis

The Cbz (benzyloxycarbonyl) protecting group on the target compound is cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), conditions that are orthogonal to the acidic cleavage (TFA) used for Boc groups and the basic cleavage (piperidine) used for Fmoc groups [1]. In contrast, the Boc-protected analog—4-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid (CAS 2948376-27-8, MW 271.23)—is deprotected under acidic conditions (TFA) that would simultaneously cleave the peptide from acid-labile resins in standard Fmoc-SPPS, limiting its utility in complex multi-protection schemes . The Fmoc-protected 2-amino positional isomer—(S)-Fmoc-2-amino-5,5,5-trifluoropentanoic acid (CAS 144207-41-0)—requires piperidine deprotection, which is mutually exclusive with Cbz hydrogenolysis, enabling sequential, selective deprotection of spatially distinct amino groups in branched peptides . The Cbz group also provides UV-active chromophoric detection (λₘₐₓ ~254 nm) useful for HPLC monitoring of reaction progress, a feature absent in Boc but shared with Fmoc (λₘₐₓ ~265 nm and fluorescence) [2].

Protecting group strategy Solid-phase peptide synthesis (SPPS) Orthogonal deprotection

Stereochemical Purity and Enantiomeric Specification: (4S)-Enantiomer CAS 1846630-71-4 vs. Racemic CAS 509093-37-2

The (4S)-enantiomer (CAS 1846630-71-4) is available with a minimum purity specification of 95% (HPLC) from multiple reputable vendors including Enamine Ltd. (distributed by Fujifilm Wako) and AKSci . The racemic mixture (CAS 509093-37-2) is also available at 95% purity from Bidepharm and Leyan . While both forms share the same molecular formula, the enantiomerically pure (4S)-form is essential for stereospecific incorporation into peptides; use of the racemate introduces diastereomeric heterogeneity that can confound biological assay interpretation and crystallography efforts. Pricing data from Fujifilm Wako indicates the (4S)-enantiomer is priced at approximately ¥206,800/100 mg (~US$1,400), reflecting the added cost of asymmetric synthesis or chiral resolution, compared to the racemic form . No quantitative enantiomeric excess (ee) data from chiral HPLC have been published for either form, but the 95% purity specification is standard across suppliers.

Chiral building block Enantiomeric purity Stereospecific synthesis

Fluorine Content and Metabolic Stability Potential: Trifluoromethylated γ-Amino Acid vs. Non-Fluorinated γ-Amino Acid Building Blocks

The terminal -CF₃ group provides three fluorine atoms (fluorine content by mass: 3 × 19.0 / 305.25 = 18.7% w/w) in a metabolically inert C–F bond arrangement [1]. Trifluoromethyl groups at terminal positions of aliphatic amino acid side chains are well documented to resist cytochrome P450-mediated oxidative metabolism; for example, 5,5,5-trifluoroleucine (a structurally related ω-CF₃-α-amino acid) exhibits >50-fold lower CYP3A4-mediated oxidation compared to leucine in human liver microsome assays, and this property extends to ω-CF₃-γ-amino acids by analogy [2]. The structurally analogous non-fluorinated Cbz-4-aminopentanoic acid (CAS 62135-73-3) lacks this metabolic shielding, having a terminal -CH₃ group (fluorine content: 0%), rendering it susceptible to ω-hydroxylation and subsequent elimination . While in vitro metabolic stability data for the specific target compound have not been published, the established metabolic inertness of terminal -CF₃ groups in amino acid side chains constitutes a class-level basis for differentiation that directly impacts the selection of building blocks for in vivo peptide therapeutics.

Metabolic stability Fluorinated amino acid CYP450 resistance

Vendor Availability and Batch Quality Documentation: Cbz-γ-CF₃ Building Block vs. Alternative Protected Forms

The target compound (racemic, CAS 509093-37-2) is supplied by Bidepharm with batch-specific analytical documentation including NMR, HPLC, and GC at ≥95% purity . The (4S)-enantiomer (CAS 1846630-71-4) is available from Fujifilm Wako (Enamine), AKSci, and CymitQuimica, with purity specifications of ≥95% and supporting analytical data . In contrast, the Boc-protected analog (CAS 2948376-27-8, MW 271.23) is available from AKSci and ChemicalBook at 98% purity, but its smaller molecular weight and different protecting group chemistry limit interchangeability . The Fmoc-protected 2-amino analog (CAS 144207-41-0, MW ~379) is also widely available but represents a fundamentally different building block (α-amino, Fmoc-protected) incompatible with Cbz-based SPPS strategies . Multi-vendor sourcing of the target Cbz-γ-CF₃ compound reduces supply chain risk, while the availability of batch-specific QC documentation (NMR, HPLC, GC) from suppliers like Bidepharm supports procurement decisions requiring traceable quality assurance.

Procurement Quality control Vendor comparison

Optimal Application Scenarios for 4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid Based on Quantitative Differentiation Evidence


γ-Fluorinated Peptidomimetic Synthesis Requiring Protease Resistance and Orthogonal Deprotection

When constructing peptidomimetics intended for in vivo administration, incorporation of the Cbz-protected γ-CF₃-amino acid at a specific position enables three simultaneous design objectives: (i) the γ-amino acid backbone provides inherent resistance to serum α-peptidases (>10-fold half-life extension vs. α-amino acid incorporation, class-level data [1]); (ii) the terminal -CF₃ group enhances metabolic stability against CYP450-mediated side-chain oxidation [2]; and (iii) the Cbz protecting group is cleavable under hydrogenolysis conditions orthogonal to both Fmoc (piperidine) and Boc (TFA) chemistry, enabling regiospecific deprotection in complex multi-step solid-phase synthesis [3]. This combination of properties cannot be simultaneously achieved with any single alternative building block—Boc-protected analogs lose orthogonal deprotection capability, α-amino positional isomers lose peptidase resistance, and non-fluorinated analogs lose metabolic stability.

Fluorinated Coiled-Coil and Protein Engineering Studies Requiring Enhanced Hydrophobic Packing

For protein engineering applications where enhanced hydrophobic core packing is desired, the fluorinated γ-amino acid can be site-specifically incorporated to replace non-fluorinated residues. Literature precedent with trifluorovaline (a structurally analogous ω-CF₃ residue) in heterodimeric coiled-coil systems demonstrates that fluorinated amino acid incorporation increases thermal denaturation midpoint (Tm) by 8–12 °C compared to the non-fluorinated valine counterpart [1]. The γ-amino acid backbone further introduces a conformational perturbation (extra methylene spacer) that may be exploited to modulate helix propensity and inter-helical packing geometry [2]. The Cbz group provides UV chromophoric detection during HPLC purification of synthetic intermediates, a practical advantage over Boc-protected versions.

Structure–Activity Relationship (SAR) Studies of γ-Amino Acid-Containing Bioactive Peptides

In systematic SAR campaigns, the target compound serves as a stereochemically defined (4S)-γ-CF₃ building block that can be iteratively compared against: (a) the non-fluorinated Cbz-γ-amino acid to isolate the contribution of the -CF₃ group to target binding affinity and permeability; (b) the Cbz-α-amino acid positional isomer to isolate the contribution of backbone geometry to receptor interaction; and (c) the Boc-γ-CF₃ analog to test the impact of protecting group bulk and hydrogen-bonding character on biological activity [1]. The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple suppliers supports reproducible procurement across extended SAR campaigns [2].

Fluorinated Fragment Library Construction for ¹⁹F NMR-Based Screening

The presence of three chemically equivalent fluorine atoms in a terminal -CF₃ group makes this compound a candidate for incorporation into fragment libraries for ¹⁹F NMR-based ligand screening. The -CF₃ group provides a sharp ¹⁹F singlet signal (expected δ ≈ -65 to -70 ppm referenced to CFCl₃, based on analogous ω-CF₃ amino acids) with high signal-to-noise ratio due to three equivalent fluorine nuclei, enabling detection at low micromolar concentrations [1]. The γ-amino acid scaffold offers a distinct three-dimensional geometry (Cα–Cβ–Cγ–N dihedral profile) that diversifies the fragment library with an under-represented topology compared to α-amino acid-based fragments [2]. The Cbz group can be selectively removed post-synthesis to free the γ-amino group for further derivatization or conjugation to reporter moieties.

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